molecular formula C14H16N4O3 B2354030 N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide CAS No. 1208828-06-1

N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Cat. No.: B2354030
CAS No.: 1208828-06-1
M. Wt: 288.307
InChI Key: CCFBKPTVPCOXSH-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with the aromatic amine: The 1,3,4-oxadiazole derivative is then coupled with 3,4-dimethylaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit a range of biological activities.

    Aromatic amides: Compounds with similar aromatic amide linkages, which are common in medicinal chemistry.

Uniqueness

N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-8-4-5-11(6-9(8)2)16-14(20)13(19)15-7-12-18-17-10(3)21-12/h4-6H,7H2,1-3H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFBKPTVPCOXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=NN=C(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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